trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
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Overview
Description
Trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide is a complex organic compound known for its unique structure and properties. It is often used in scientific research, particularly in the fields of chemistry and biology, due to its ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide involves multiple steps, including the formation of the benzoxazole and quinoline moieties, followed by their coupling and subsequent quaternization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the quinoline or benzoxazole rings, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Employed in studies involving DNA binding and fluorescence imaging due to its ability to intercalate with DNA.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate with DNA, disrupting its structure and function, which can lead to various biological effects. Additionally, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
- Trimethyl-[3-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
Uniqueness
Trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C26H31I2N3O |
---|---|
Molecular Weight |
655.4 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
ZVUUXEGAYWQURQ-UHFFFAOYSA-L |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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